3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxy-3-nitroaniline in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to a sulfone or sulfoxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes such as cyclooxygenase (COX) or protein kinases.
Pathways Involved: Inhibition of inflammatory pathways or modulation of glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
- 3-(4-CHLOROBENZENESULFONYL)-2-(4-HYDROXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15ClN2O5S2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C16H15ClN2O5S2/c1-24-15-7-2-11(10-14(15)19(20)21)16-18(8-9-25-16)26(22,23)13-5-3-12(17)4-6-13/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
ZXXQNBBOAUBILB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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